3,4-Dibromopyridazine
Description
3,4-Dibromopyridazine (CAS: N/A; molecular formula: C₄H₂Br₂N₂) is a brominated heterocyclic compound featuring a pyridazine core substituted with bromine atoms at the 3- and 4-positions. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, and bromination at these positions introduces steric and electronic effects that influence reactivity. However, synthetic protocols and applications for this compound are less documented compared to its isomers (e.g., 3,6-dibromopyridazine), likely due to challenges in regioselective synthesis and stability .
Properties
IUPAC Name |
3,4-dibromopyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-2-7-8-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZJVJXVTVCMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611945 | |
| Record name | 3,4-Dibromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120258-52-8 | |
| Record name | 3,4-Dibromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridazine can be synthesized through several methods. One common approach involves the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-diaminopyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF) are typical reducing agents.
Cyclization Reactions: Cyclization often requires catalysts like palladium or copper and occurs under elevated temperatures.
Major Products Formed:
- Substituted pyridazines
- Diaminopyridazines
- Fused heterocyclic compounds
Scientific Research Applications
3,4-Dibromopyridazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dibromopyridazine depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary based on the derivative or compound it forms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties and Reactivity of Dibrominated Pyridazines and Related Heterocycles
Key Findings
Regioselectivity in Reactivity :
- This compound lacks reported Suzuki-Miyaura coupling (SMC) examples, likely due to steric hindrance and electronic deactivation from adjacent bromines. In contrast, 3,6-dibromopyridazine undergoes efficient C3-selective SMC reactions, making it a preferred scaffold for functionalization .
- 3,5-Dibromopyridazine exhibits moderate reactivity, with selectivity for C3 achievable via ligand tuning (e.g., Pd(PPh₃)₄) .
Electronic Effects :
- Fused-ring derivatives like 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine exhibit extreme electron deficiency due to the thiadiazole moiety, enhancing their utility in charge-transfer materials .
- 3,6-Dibromopyridazine ’s para-substituted bromines create a symmetrical electronic environment, favoring predictable reactivity in cross-coupling .
Fused-ring systems (e.g., selenadiazolo derivatives) are synthesized via cyclization reactions using selenium dioxide or sulfur sources, with characterization by NMR and X-ray crystallography .
Stability and Applications :
- This compound ’s instability under standard conditions limits its utility compared to fused-ring analogs like 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine , which are thermally stable and used in optoelectronic materials .
- 7-Bromo-selenadiazolo derivatives benefit from selenium’s redox-active properties, enabling applications in catalysis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
